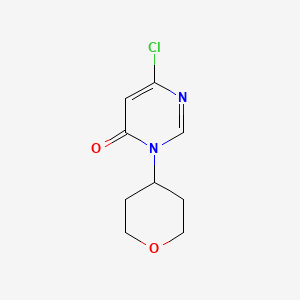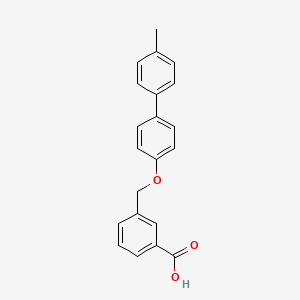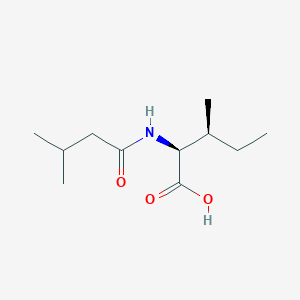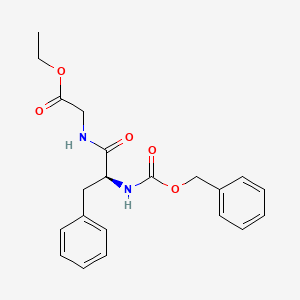
Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate is a synthetic compound used primarily in peptide synthesis. It is a derivative of phenylalanine and glycine, protected by a carbobenzyloxy (Cbz) group. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate typically involves the protection of the amino group of phenylalanine with a carbobenzyloxy group, followed by coupling with glycine ethyl ester. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The carbobenzyloxy group can be removed under acidic or hydrogenolytic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere or acidic conditions using trifluoroacetic acid (TFA).
Coupling: DCC or N,N’-diisopropylcarbodiimide (DIC) with DMAP or N-hydroxysuccinimide (NHS) in organic solvents like dichloromethane or dimethylformamide (DMF).
Major Products:
Hydrolysis: Phenylalanylglycine.
Deprotection: Phenylalanylglycine ethyl ester.
Coupling: Longer peptide chains.
Scientific Research Applications
Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: As an intermediate in the synthesis of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and development purposes
Mechanism of Action
The mechanism of action of Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate involves its role as a protected amino acid derivative in peptide synthesis. The carbobenzyloxy group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions to form peptide bonds. The molecular targets and pathways involved are primarily related to peptide bond formation and elongation .
Comparison with Similar Compounds
- N-Carbobenzyloxy-glycine ethyl ester
- N-Carbobenzyloxy-alanine ethyl ester
- N-Carbobenzyloxy-valine ethyl ester
Comparison: Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate is unique due to the presence of both phenylalanine and glycine residues, making it a versatile building block for synthesizing peptides with diverse properties. Compared to other similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, which can be advantageous in designing peptides with specific biological activities .
Properties
Molecular Formula |
C21H24N2O5 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
ethyl 2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate |
InChI |
InChI=1S/C21H24N2O5/c1-2-27-19(24)14-22-20(25)18(13-16-9-5-3-6-10-16)23-21(26)28-15-17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3,(H,22,25)(H,23,26)/t18-/m0/s1 |
InChI Key |
VJZPGAICPGGHTL-SFHVURJKSA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


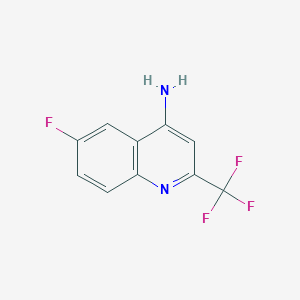
![3-[3-(2-Naphthyl)-1,2,4-oxadiazol-5-yl]propionic acid](/img/structure/B8276488.png)




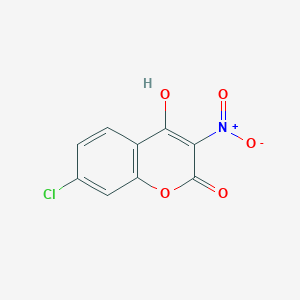
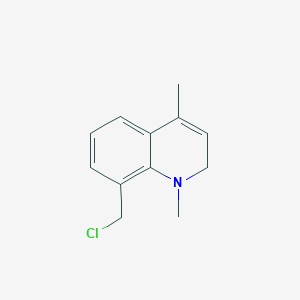

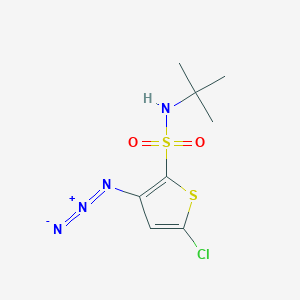
![ethyl 3-ethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B8276562.png)
